(6S)-6-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholin-3-one
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Overview
Description
(6S)-6-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholin-3-one is a complex organic compound that belongs to the class of morpholinones. This compound is characterized by its unique structure, which includes a morpholine ring substituted with a benzyloxyphenyl group and a phenylethyl group. The stereochemistry at the 6th position is specified as (6S), indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate halogenated compound under basic conditions.
Introduction of the Benzyloxyphenyl Group: The benzyloxyphenyl group can be introduced via a nucleophilic substitution reaction, where a benzyloxyphenyl halide reacts with the morpholine ring.
Addition of the Phenylethyl Group: The phenylethyl group can be added through a Friedel-Crafts alkylation reaction, using phenylethyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(6S)-6-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds and nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted morpholinones.
Scientific Research Applications
(6S)-6-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (6S)-6-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(6R)-6-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholin-3-one: The enantiomer of the compound with (6R) configuration.
4-(2-Phenylethyl)morpholin-3-one: Lacks the benzyloxyphenyl group.
6-[4-(Benzyloxy)phenyl]morpholin-3-one: Lacks the phenylethyl group.
Uniqueness
(6S)-6-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholin-3-one is unique due to its specific stereochemistry and the presence of both benzyloxyphenyl and phenylethyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
920799-31-1 |
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Molecular Formula |
C25H25NO3 |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
(6S)-4-(2-phenylethyl)-6-(4-phenylmethoxyphenyl)morpholin-3-one |
InChI |
InChI=1S/C25H25NO3/c27-25-19-29-24(17-26(25)16-15-20-7-3-1-4-8-20)22-11-13-23(14-12-22)28-18-21-9-5-2-6-10-21/h1-14,24H,15-19H2/t24-/m1/s1 |
InChI Key |
KZZZJLBEEAECKJ-XMMPIXPASA-N |
Isomeric SMILES |
C1[C@@H](OCC(=O)N1CCC2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
C1C(OCC(=O)N1CCC2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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